
7-Methyl-gdp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylguanosine 5’-diphosphate, commonly referred to as 7-Methyl-gdp, is a modified nucleotide that plays a crucial role in the regulation of messenger RNA (mRNA) stability and translation in eukaryotic cells. It is derived from the decapping of mRNA by the Dcp2 enzyme during the 5’-3’ mRNA decay pathway . This compound is essential for studying the structure, functions, and metabolism of mRNA 5’-cap structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methylguanosine 5’-diphosphate can be synthesized using various methods, including enzymatic, chemical, and chemo-enzymatic approaches. One notable method involves the use of solid-phase chemistry, where the capping reaction is performed on solid support after automated RNA assembly . The capping reaction is efficiently carried out between a 5’-phosphoroimidazolide RNA anchored on the support and 7-Methylguanosine 5’-diphosphate in dimethylformamide (DMF) in the presence of zinc chloride .
Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-diphosphate typically involves large-scale preparation using solid-phase chemistry. This method allows for the production of high-purity 7-Methylguanosine 5’-diphosphate RNA in substantial quantities, making it a valuable research tool .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylguanosine 5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and function in mRNA cap structures.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 7-Methylguanosine 5’-diphosphate include dimethylformamide (DMF), zinc chloride, and various methylating agents . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from the reactions involving 7-Methylguanosine 5’-diphosphate include various cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These analogs are valuable for studying mRNA translation and stability.
Aplicaciones Científicas De Investigación
7-Methylguanosine 5’-diphosphate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure, functions, and metabolism of mRNA 5’-cap structures . Additionally, it serves as a valuable tool in elucidating molecular mechanisms of cap-regulated cellular processes, such as protein translation initiation, pre-mRNA splicing, RNA intracellular transport, mRNA turnover, and cap-dependent translation inhibition by microRNAs .
Mecanismo De Acción
The mechanism of action of 7-Methylguanosine 5’-diphosphate involves its role in the regulation of mRNA stability and translation. The compound recognizes and binds the 7-methylguanosine-containing mRNA cap during an early step in the initiation of protein synthesis . This binding facilitates ribosome binding by inducing the unwinding of the mRNA, thereby promoting efficient translation . Additionally, the cap structure protects mRNA from degradation by 5’-exonucleases and ensures its recognition by eukaryotic translation initiation factor 4E (eIF4E) .
Comparación Con Compuestos Similares
7-Methylguanosine 5’-diphosphate is often compared with other cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These compounds share similar structures and functions but differ in their methylation patterns and biological roles. For example, trimethylguanosine is commonly found in small nuclear RNAs (snRNAs) and plays a role in RNA splicing . The unique structure of 7-Methylguanosine 5’-diphosphate makes it particularly valuable for studying mRNA cap structures and their regulatory functions.
Conclusion
7-Methylguanosine 5’-diphosphate is a crucial compound in the study of mRNA stability and translation Its unique structure and properties make it a valuable tool in various scientific research applications, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C11H15N5Na2O11P2 |
|---|---|
Peso molecular |
501.19 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
VSMXIKIFPKDZJA-IDIVVRGQSA-L |
SMILES isomérico |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canónico |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


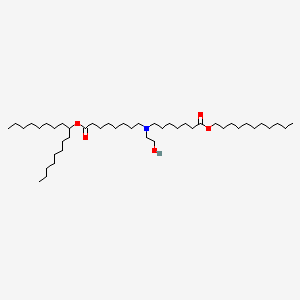
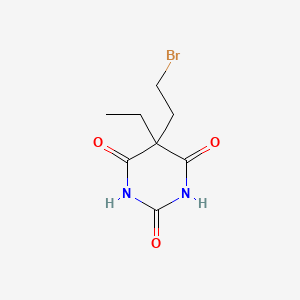
![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
![1-[(3S)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea](/img/structure/B11937455.png)
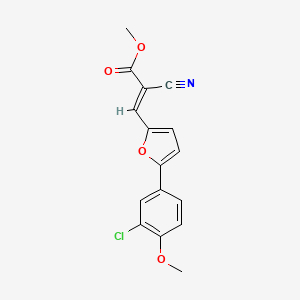

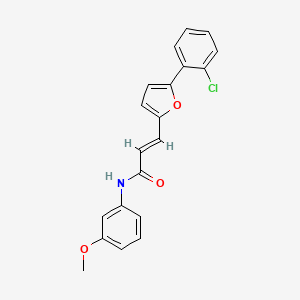
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
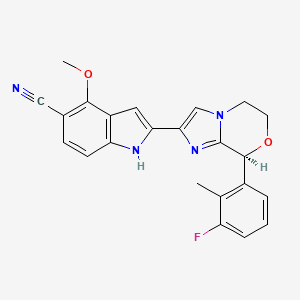
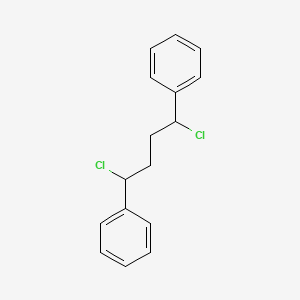
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
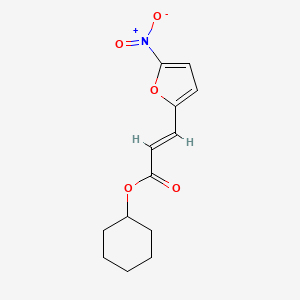
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
